Cas no 2306264-24-2 (2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride)

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidineethanamine, 2-chloro-, hydrochloride (1:1)
- 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride
-
- インチ: 1S/C6H8ClN3.ClH/c7-6-9-3-5(1-2-8)4-10-6;/h3-4H,1-2,8H2;1H
- InChIKey: LYOSNZCMVHVSGZ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN=C(Cl)N=C1)CN.Cl
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-1g |
2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |
2306264-24-2 | 98% | 1g |
¥11195 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-250mg |
2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |
2306264-24-2 | 98% | 250mg |
¥6233 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-500MG |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 500MG |
¥ 3,201.00 | 2023-03-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-5G |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 5g |
¥ 14,394.00 | 2023-03-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-500.0mg |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 500.0mg |
¥3201.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-250.0mg |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 250.0mg |
¥1920.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-100.0mg |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 100.0mg |
¥1201.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-10G |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 10g |
¥ 23,991.00 | 2023-03-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-1G |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |
2306264-24-2 | 95% | 1g |
¥ 4,798.00 | 2023-03-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-500mg |
2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |
2306264-24-2 | 98% | 500mg |
¥8962 | 2023-04-06 |
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochlorideに関する追加情報
Introduction to 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride (CAS No: 2306264-24-2)
2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2306264-24-2, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 2-chloropyrimidin-5-yl appended to an ethanamine backbone, followed by hydrochloride salt formation, imparts unique chemical and pharmacological properties that make it a subject of intense research interest.
The hydrochloride form of this compound enhances its solubility in aqueous media, facilitating its use in various biochemical assays and drug formulation processes. Pyrimidine derivatives are well-known for their role in nucleic acid synthesis and modulation of enzymatic pathways. The presence of a chlorine substituent at the 2-position of the pyrimidine ring introduces electrophilic characteristics, making it a versatile scaffold for further chemical modifications. These modifications can be tailored to optimize binding affinity to biological targets, thereby enhancing pharmacological efficacy.
In recent years, there has been a surge in research focusing on the development of novel small molecules targeting cancer and inflammatory diseases. 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride has emerged as a promising candidate in this context. Studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in cell proliferation and survival. The 2-chloropyrimidin-5-yl moiety interacts with key residues in the active sites of these enzymes, disrupting their function and thereby inhibiting tumor growth. Preclinical studies have shown encouraging results in cell culture and animal models, suggesting its therapeutic potential.
One of the most compelling aspects of this compound is its ability to modulate signaling pathways critical for disease progression. For instance, research has highlighted its interaction with Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune disorders. By inhibiting JAK activity, 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride may offer a novel approach to managing these conditions. Additionally, its potential role in modulating the hedgehog signaling pathway has been explored, with implications for neurodegenerative diseases.
The synthesis of 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloropyrimidine moiety is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The subsequent formation of the amine group and subsequent hydrochlorination are critical steps that determine the compound's purity and stability. Advanced synthetic techniques, such as flow chemistry and catalytic hydrogenation, have been employed to improve yield and scalability.
The pharmacokinetic properties of 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Preliminary studies suggest that it exhibits moderate bioavailability and undergoes metabolic clearance via cytochrome P450 enzymes. This information is crucial for designing dosing regimens that maximize efficacy while minimizing side effects.
From a computational chemistry perspective, molecular modeling techniques have been utilized to elucidate the binding mode of 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride with target proteins. These studies provide insights into key interactions such as hydrogen bonding, hydrophobic contacts, and electrostatic interactions. By refining these interactions through structure-based drug design (SBDD), researchers aim to enhance the compound's affinity and selectivity for therapeutic targets.
The regulatory landscape for novel pharmaceutical compounds like 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride is stringent but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving a drug for clinical use. Preclinical toxicology studies assess potential adverse effects at various doses, while clinical trials evaluate therapeutic benefits in human populations. These rigorous processes ensure that only safe and effective drugs reach patients.
In conclusion,(cas no2306264-24-2) plays a pivotal role in modern drug discovery efforts due to its unique structural features and promising biological activities. Its potential applications in oncology, inflammation management, and beyond make it a compelling area of research. As scientific understanding advances, further exploration into its mechanisms of action and optimization strategies will continue to shape its future as a therapeutic agent.
2306264-24-2 (2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride) 関連製品
- 1396784-92-1(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)
- 2034586-07-5(tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate)
- 1260798-43-3(2-ethoxy-4-(piperidin-4-yl)phenol)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)
- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)
